4-Nitronicotinic acid

Organic Synthesis Nucleophilic Aromatic Substitution Heterocyclic Chemistry

Researchers needing regiospecific 4-nitro substitution on nicotinic acid for SAR studies cannot substitute 2-nitro or 5-nitro isomers-only the 4-nitro regioisomer activates the ring for specific nucleophilic aromatic substitution and distinct NAADP pharmacology. - 4-Aminonicotinic acid via nitro reduction, enabling pyrido[4,3-d]pyrimidin-4(3H)-one libraries. - N-oxide (CAS 1078-05-3) conversion for parallel substitution with OH, Cl, OMe, OEt, NHMe2. - Species-specific NAADP probes for calcium signaling and receptor localization.

Molecular Formula C6H4N2O4
Molecular Weight 168.11 g/mol
CAS No. 100367-58-6
Cat. No. B033778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitronicotinic acid
CAS100367-58-6
Molecular FormulaC6H4N2O4
Molecular Weight168.11 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C6H4N2O4/c9-6(10)4-3-7-2-1-5(4)8(11)12/h1-3H,(H,9,10)
InChIKeyHTXUFXWKAMQHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitronicotinic Acid (CAS 100367-58-6) Procurement Guide: Product Specifications and Core Characteristics


4-Nitronicotinic acid (4-nitropyridine-3-carboxylic acid, CAS 100367-58-6) is a pyridinecarboxylic acid derivative with a molecular formula of C6H4N2O4 and a molecular weight of 168.11 g/mol [1]. The compound features a carboxylic acid group at the 3-position and a nitro substituent at the 4-position of the pyridine ring . Commercially available at ≥95% purity , 4-nitronicotinic acid is primarily utilized as an intermediate in organic synthesis and pharmaceutical research . Its N-oxide derivative (CAS 1078-05-3) serves as a key precursor for nucleophilic substitution transformations [2].

4-Nitronicotinic Acid (CAS 100367-58-6) in Drug Discovery and Synthesis: Why Nicotinic Acid Analogs Are Not Interchangeable


In-class compounds such as nicotinic acid, isonicotinic acid (4-pyridinecarboxylic acid), or other regioisomeric nitronicotinic acids (e.g., 2-nitro or 5-nitro derivatives) cannot be substituted for 4-nitronicotinic acid in synthetic or biological workflows. The 4-nitro substitution pattern on the nicotinic acid scaffold confers distinct electronic and steric properties that fundamentally alter reactivity and biological recognition [1]. Structure-activity relationship (SAR) studies with NAADP analogs demonstrate that substitution at the 4-position of nicotinic acid results in loss of agonist potency compared to 5-substituted analogs in sea urchin systems, while exhibiting differential species-specific activity in mammalian cells [2]. Additionally, the nitro group at the 4-position activates this site for nucleophilic aromatic substitution when converted to its N-oxide form, enabling transformations not accessible with other regioisomers [3]. These functional divergences preclude generic substitution and necessitate compound-specific procurement.

4-Nitronicotinic Acid (CAS 100367-58-6) Comparative Performance Data: Evidence-Based Differentiation for Scientific Selection


4-Nitronicotinic Acid N-Oxide Enables Multi-Route Nucleophilic Substitution at the 4-Position

The N-oxide derivative of 4-nitronicotinic acid undergoes nucleophilic aromatic substitution at the 4-position, enabling conversion to multiple functional derivatives. In a single study, the nitro group was substituted by hydroxide, chloride, methoxide, ethoxide, and dimethylamine nucleophiles [1]. This broad reactivity distinguishes 4-nitronicotinic acid N-oxide from non-nitrated pyridinecarboxylic acids, which lack this site-specific activation for substitution.

Organic Synthesis Nucleophilic Aromatic Substitution Heterocyclic Chemistry

4-Substituted Nicotinic Acid Scaffolds Exhibit Altered NAADP Receptor Agonist Potency

NAADP analogs containing 4-substituted nicotinic acid moieties exhibit reduced agonist potency compared to both unmodified NAADP and 5-substituted analogs in sea urchin egg homogenates [1]. In mammalian SKBR3 cells, 4-substituted NAADP analogs retained some Ca2+ mobilizing activity but with reduced effectiveness compared to unmodified NAADP [2].

Pharmacology Calcium Signaling Structure-Activity Relationship (SAR)

4-Nitronicotinic Acid N-Oxide Provides Synthetic Access to 4-Aminonicotinate Derivatives via Nitro Reduction

The nitro group in 4-nitronicotinic acid N-oxide derivatives can be reduced to the corresponding amine, providing a route to 4-aminonicotinic acid derivatives [1]. This transformation enables access to 4-aminonicotinic acid, which serves as a precursor for pyrido[4,3-d]pyrimidin-4(3H)-one synthesis [2].

Synthetic Methodology Amine Synthesis Pharmaceutical Intermediates

Carboxylic Acid Moiety Enables Esterification and Amide Coupling for Downstream Derivatization

The carboxylic acid group at the 3-position of 4-nitronicotinic acid can be converted to methyl esters and amides. In the N-oxide form, 4-nitronicotinic acid 1-oxide was successfully converted to its methyl ester using diazomethane and to amides via active ester intermediates with 1-hydroxybenzotriazole (HOBt) [1].

Carboxylic Acid Chemistry Amide Synthesis Esterification

4-Nitronicotinic Acid Derivatives Feature in Contemporary Nicotinic Acid Synthesis Patent Literature

4-Nitronicotinic acid and related nicotinic acid derivatives are explicitly referenced in the context of novel process chemistry patent applications. US20240002341A1 (filed 2021, published 2024) describes processes for preparing nicotinic acid derivatives for pharmaceutical and agrochemical manufacturing [1].

Process Chemistry Patent Analysis Pharmaceutical Manufacturing

4-Nitronicotinic Acid Serves as a Reference Scaffold for Novel Nitrated Pyridine Derivatives

The 4-nitronicotinic acid scaffold has inspired the development of related nitrated pyridine derivatives with modified substitution patterns. 6-Hydroxy-4-nitronicotinic acid (CAS 1806390-68-0) exemplifies this scaffold evolution, combining a hydroxyl group at the 6-position with the nitro group at the 4-position .

Scaffold Hopping Derivative Chemistry Chemical Biology

4-Nitronicotinic Acid (CAS 100367-58-6) Validated Research and Industrial Application Scenarios


Synthesis of 4-Substituted Pyridine-3-Carboxylic Acid Libraries via N-Oxide Intermediate

Procure 4-nitronicotinic acid N-oxide (CAS 1078-05-3) to generate diverse 4-substituted derivatives through nucleophilic aromatic substitution. The nitro group at the 4-position of the N-oxide is susceptible to substitution by hydroxide, chloride, methoxide, ethoxide, and dimethylamine nucleophiles, enabling parallel synthesis of structurally varied building blocks for medicinal chemistry [1]. This single-intermediate, multi-product strategy reduces procurement complexity compared to sourcing each derivative individually.

Precursor to 4-Aminonicotinic Acid for Fused Heterocycle Synthesis

Utilize 4-nitronicotinic acid as a precursor to 4-aminonicotinic acid via nitro group reduction. The resulting 4-aminonicotinic acid serves as a key intermediate for synthesizing pyrido[4,3-d]pyrimidin-4(3H)-ones [1], a heterocyclic scaffold with potential biological activity. This route offers an alternative to direct amination strategies and is particularly valuable when 4-aminonicotinic acid is not commercially available or requires specific isotopic labeling.

Pharmacological Tool Development for NAADP Calcium Signaling Studies

Incorporate 4-nitronicotinic acid into NAADP analog synthesis to generate pharmacological probes for investigating calcium signaling pathways. SAR studies demonstrate that 4-substituted NAADP analogs exhibit species-specific differences in receptor activation [1], making these derivatives valuable for comparative pharmacology studies and potential development of photoaffinity labels for NAADP receptor localization and isolation in mammalian systems [2].

Process Chemistry Development and Scale-Up Studies

Leverage 4-nitronicotinic acid as a model substrate for process chemistry optimization. The compound class is explicitly covered in recent patent literature (US20240002341A1) for nicotinic acid derivative manufacturing processes [1]. Its balanced reactivity profile (carboxylic acid derivatization and nitro group transformations) makes it suitable for developing robust, scalable synthetic protocols applicable to pharmaceutical and agrochemical intermediate production.

Technical Documentation Hub

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